Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via Biginelli condensation. Key structural features include:
- Methyl ester at position 5 (COOCH₃).
- 4-(Benzyloxy)phenyl substituent at position 4 (introducing aromatic bulk and lipophilicity).
- Methyl group at position 6 (steric and electronic modulation).
DHPM derivatives are pharmacologically significant, with applications in antiviral, antioxidant, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C20H20N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17(19(23)24-2)18(22-20(26)21-13)15-8-10-16(11-9-15)25-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,21,22,26) |
InChI Key |
YNUFUDUTDPPBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The reaction is typically catalyzed by Brønsted or Lewis acids. Hydrochloric acid (HCl) in dioxane/chloroform mixtures at room temperature has been reported to yield 63% of the target compound after 24 hours. Alternatively, lanthanum triflate (La(OTf)₃) at 100°C in dioxane enhances regioselectivity, achieving yields up to 78%.
Table 1: Classical Biginelli Synthesis Parameters
Mechanistic Insights
The mechanism proceeds via imine formation between the aldehyde and thiourea, followed by nucleophilic attack of the β-keto ester. The thioxo group’s incorporation arises from the thiourea’s sulfur atom, which stabilizes the intermediate through hydrogen bonding.
Solvent-Free Mechanochemical Synthesis
To improve sustainability, solvent-free grinding methods have been explored. This approach utilizes a mortar and pestle or ball mill to mix:
-
4-(Benzyloxy)benzaldehyde (1.2 mmol),
-
Methyl acetoacetate (1.5 mmol),
-
Thiourea (1.0 mmol),
-
p-Toluenesulfonic acid (p-TsOH, 10 mol%) as a catalyst.
Optimization and Outcomes
Grinding for 30 minutes at ambient temperature yields 70–72% of the product, with purity >95% after recrystallization from ethanol/water. This method reduces reaction time and eliminates volatile organic solvents, aligning with green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction by enhancing molecular collisions. A representative procedure involves:
-
Irradiating a mixture of 4-(benzyloxy)benzaldehyde , methyl acetoacetate , and thiourea in ethanol with 10 mol% HCl at 80°C for 15 minutes.
Efficiency Metrics
This method achieves 85% yield, with a 20-fold reduction in reaction time compared to conventional heating. The rapid heating minimizes side reactions, such as oxidation of the thioxo group.
Post-Synthetic Modifications
Esterification and Protecting Group Strategies
The methyl ester at position 5 is introduced via esterification of the corresponding carboxylic acid intermediate. Benzyloxy groups are installed early in the synthesis using benzyl bromide under basic conditions (K₂CO₃, DMF).
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Purity is validated by HPLC and NMR spectroscopy.
Comparative Analysis of Methods
Table 2: Method Comparison for Industrial Applicability
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Biginelli | 63–78 | 1.5–24h | Low | High |
| Mechanochemical | 70–72 | 0.5h | Very Low | Moderate |
| Microwave-Assisted | 85 | 0.25h | Medium | Limited |
The microwave method offers the highest yield and speed but requires specialized equipment. Mechanochemical synthesis is cost-effective but less scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Thioxo group reduction can produce thiol derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry Applications
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : It is used as a precursor for synthesizing more complex organic compounds through reactions such as oxidation and substitution .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Conversion of the benzyloxy group to aldehydes or acids. |
| Reduction | Reduction of the thioxo group to thiols. |
| Substitution | Electrophilic substitution on the aromatic ring. |
Biological Applications
Research has indicated that this compound exhibits promising biological activities:
- Antifungal and Antibacterial Properties : Studies have shown its potential effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of similar tetrahydropyrimidine derivatives, compounds demonstrated significant inhibition against common pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be similarly effective .
Medicinal Applications
The compound is being explored for its therapeutic potential:
- Drug Development : It has been investigated for possible applications in drug formulation due to its ability to interact with biological targets and modulate enzyme activities. Its structure allows it to act on specific receptors or enzymes involved in disease pathways .
Table 2: Potential Therapeutic Effects
| Disease Target | Mechanism of Action |
|---|---|
| Inflammatory Diseases | Modulation of inflammatory pathways |
| Infectious Diseases | Antimicrobial action against pathogens |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals:
Mechanism of Action
The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-(benzyloxy)phenyl group distinguishes the target compound from analogs with simpler or electronically distinct substituents:
Key Insight : Bulky aromatic groups (e.g., benzyloxy) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., CN, F) improve metabolic stability .
Thioxo vs. Oxo Groups at Position 2
The thioxo group (C=S) in the target compound contrasts with oxo (C=O) analogs:
Example : Ethyl 4-(4-fluorophenyl)-2-thioxo derivatives exhibit decomposition temperatures >200°C, whereas oxo analogs melt at lower temperatures .
Ester Group Variations at Position 5
The methyl ester (COOCH₃) in the target compound vs. ethyl (COOCH₂CH₃) or other esters:
| Ester Group | Solubility | Synthetic Yield | Reference |
|---|---|---|---|
| Methyl | Moderate in DMSO/ethanol | ~60–70% (Biginelli protocol) | |
| Ethyl | Higher lipophilicity | ~75–85% (solvent-free synthesis) |
Note: Ethyl esters are more common in literature due to easier crystallization, but methyl esters may improve metabolic stability .
Physicochemical Data
| Compound | Melting Point (°C) | Solubility | LogP* |
|---|---|---|---|
| Target Compound | Not reported | DMSO, ethanol | ~3.5 |
| Ethyl 4-(4-fluorophenyl)-2-thioxo-5c | 233–235 | DMSO | 3.2 |
| Methyl 4-(furan-2-yl)-2-thioxo-3a | 185–188 | Ethanol | 2.8 |
*Predicted using fragment-based methods.
Biological Activity
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C20H20N2O3S
- Molecular Weight : 368.45 g/mol
- Structure : Contains a pyrimidine ring with thioxo and carboxylate functional groups, along with a benzyloxy substituent.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 368.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound demonstrated significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
A study investigated the antibacterial efficacy of this class of compounds. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, suggesting potent antitubercular activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Research Findings
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- Results :
- Significant reduction in cell viability observed at concentrations above 10 µM.
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory models. It was found to inhibit pro-inflammatory cytokines and reduce edema in animal models .
The biological activities are believed to be attributed to the compound's ability to interact with various biological targets:
- Antibacterial Mechanism : Inhibition of bacterial protein synthesis.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism : Modulation of NF-kB signaling pathways.
Q & A
Basic: What are the optimal synthetic conditions for achieving high yield and purity of this tetrahydropyrimidine derivative?
Methodological Answer:
The synthesis involves multi-step reactions, including condensation, cyclization, and functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintaining temperatures between 60–80°C prevents decomposition of sensitive intermediates, such as the thioxo group .
- Catalysts : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution reactions, particularly in benzyloxy group incorporation .
Example protocol: A Biginelli-like reaction using benzaldehyde derivatives, thiourea, and β-keto esters under reflux in DCM yields the tetrahydropyrimidine core .
Advanced: How can regioselectivity challenges in the Biginelli reaction be mitigated during synthesis?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Catalyst optimization : Lewis acids like BF₃·Et₂O direct cyclization to the 1,3-diazinane ring, minimizing side products .
- Substituent positioning : Electron-withdrawing groups (e.g., -CF₃) on the aldehyde component favor cyclization at the 4-position of the tetrahydropyrimidine ring .
- Reaction monitoring : HPLC or TLC at 30-minute intervals ensures real-time tracking of regioselective pathways .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the thioxo group’s position (e.g., C=O vs. C=S). Single-crystal studies show triclinic packing with α = 101.2°, β = 108.4°, γ = 107.9° .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish the benzyloxy phenyl group (δ 7.2–7.4 ppm for aromatic protons) and methyl ester (δ 3.7 ppm) .
- HPLC : A C18 column with acetonitrile/water (70:30) mobile phase achieves >98% purity .
Advanced: What mechanistic insights exist for this compound’s kinase inhibition activity?
Methodological Answer:
- IC₅₀ determination : Enzymatic assays (e.g., EGFR kinase) reveal inhibitory activity in the low micromolar range (IC₅₀ = 2.1–5.3 µM), suggesting competitive ATP-binding site interactions .
- Docking studies : Molecular modeling shows hydrogen bonding between the thioxo group and kinase hinge residues (e.g., Met793 in EGFR) .
- Enzyme kinetics : Lineweaver-Burk plots confirm non-competitive inhibition for select kinases, indicating allosteric modulation .
Advanced: How do substituent electronic effects influence nucleophilic aromatic substitution (SNAr) reactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CN, -CF₃) activate the phenyl ring for SNAr, accelerating substitution at the 4-position. For example, 4-cyanophenyl derivatives show 2× faster reaction rates than unsubstituted analogs .
- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce reactivity by 40% due to restricted access to the electrophilic center .
- Solvent polarity : High-polarity solvents (ε > 20) stabilize transition states, improving yields in SNAr by 15–20% .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Thermal stability : Store at 2–8°C in amber vials to prevent thioxo group oxidation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl chloride byproducts) .
- Decomposition risks : Avoid temperatures >100°C, which may release toxic H₂S gas from thioxo degradation .
Advanced: How can computational methods predict binding modes to novel biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies potential binding pockets in proteins (e.g., cyclin-dependent kinases) with RMSD < 2.0 Å .
- MD simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes, with hydrogen bond occupancy >70% indicating strong binding .
- QSAR modeling : Hammett constants (σ) of substituents correlate with inhibitory potency (R² = 0.89), guiding structural optimization .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Column chromatography struggles with gram-scale separations; switch to recrystallization in ethanol/water (yield: 85% vs. 65% for chromatography) .
- Reagent stoichiometry : Excess benzyl bromide (1.5 eq.) compensates for volatility losses during large-scale reactions .
- Process safety : Implement jacketed reactors to control exothermic cyclization steps (ΔT > 20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
